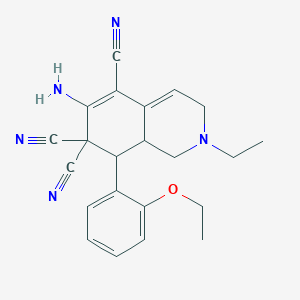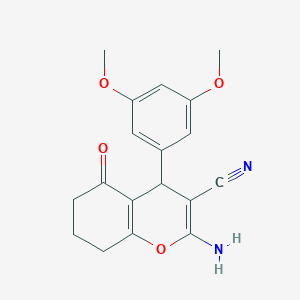![molecular formula C24H20N2O5 B433250 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 445222-35-5](/img/structure/B433250.png)
2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is an intriguing compound with potential applications across various fields of scientific research. Its complex molecular structure contributes to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves multi-step organic synthesis. Key steps often include:
Formation of Intermediate Compounds
Initial reactions might involve the preparation of intermediate compounds such as substituted benzaldehydes.
The condensation reactions are crucial for forming the core structure of the target compound.
Cyclization Reactions
Cyclization is often a key step to form the pyrano[4,3-b]pyran core.
Reagents like ammonium acetate and catalysts might be used under specific conditions to facilitate these reactions.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing each step for efficiency and cost-effectiveness. Common methods include:
Batch Reactors: : Utilized for step-by-step synthesis with precise control over reaction conditions.
Flow Chemistry: : Employed for continuous production, which can enhance efficiency and yield by maintaining optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
These reactions might lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction
Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
These reactions could produce amines or other reduced forms of the compound.
Substitution
Nucleophilic and electrophilic substitution reactions are possible, depending on the reactive sites present in the molecule.
Common reagents include alkyl halides and aromatic nitration reagents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: : Hydrogen gas with palladium catalyst, lithium aluminum hydride in anhydrous conditions.
Substitution: : Alkyl halides in the presence of a base, concentrated sulfuric acid for nitration.
Major Products Formed
Oxidation might produce derivatives like carboxylic acids.
Reduction could result in various amine compounds.
Substitution reactions can yield a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Synthetic Chemistry: : Used as an intermediate for the synthesis of more complex organic molecules.
Biology
Bioactive Molecules: : Exploration in the development of bioactive compounds for pharmaceutical purposes.
Enzyme Inhibitors: : Potential use in designing inhibitors for specific enzymes involved in metabolic pathways.
Medicine
Drug Development: : Investigated for its potential therapeutic properties in treating various diseases.
Diagnostics: : Possible use in diagnostic assays due to its unique chemical reactivity.
Industry
Materials Science: : Used in the development of novel materials with specific properties.
Chemical Engineering:
Mechanism of Action
The exact mechanism of action of 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile depends on its specific application
Molecular Targets: : Could interact with proteins, enzymes, or nucleic acids, affecting their function.
Pathways Involved: : Might modulate biochemical pathways by binding to specific molecular targets, altering their activity or expression.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
2-amino-4-[3-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Uniqueness
What sets 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile apart from similar compounds is the specific combination of substituents on the aromatic ring and the pyrano[4,3-b]pyran core
Properties
IUPAC Name |
2-amino-4-(3-methoxy-4-phenylmethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-14-10-20-22(24(27)30-14)21(17(12-25)23(26)31-20)16-8-9-18(19(11-16)28-2)29-13-15-6-4-3-5-7-15/h3-11,21H,13,26H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWILWPDARGEDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(1-Adamantyl)-2-[(4-chlorobenzyl)sulfanyl]nicotinonitrile](/img/structure/B433167.png)
![1-(1-adamantylcarbonyl)-2-(3-bromophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B433168.png)
![5-Acetyl-4-{2-nitrophenyl}-2-[(3-methoxybenzyl)sulfanyl]-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B433170.png)
![N-[1-(1-adamantyl)ethyl]-2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B433171.png)
![6-Amino-3-tert-butyl-4-(2,6-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433172.png)
![6-Amino-3-propyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433175.png)
![1,1-Dimethylethyl ({3-cyano-4-[4-(methyloxy)phenyl]-6-thien-2-ylpyridin-2-yl}sulfanyl)acetate](/img/structure/B433180.png)

![6-(1-Adamantyl)-2-[(4-bromobenzyl)sulfanyl]nicotinonitrile](/img/structure/B433183.png)
![Benzyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B433190.png)
![4-amino-12,14-dimethyl-8-oxo-6-phenyl-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile](/img/structure/B433192.png)

![6-Amino-4-(2-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433197.png)
![4-({[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)benzoic acid](/img/structure/B433199.png)
